molecular formula C17H15Cl2NO3S B2411728 ETHYL 2-(3,5-DICHLOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 312917-73-0

ETHYL 2-(3,5-DICHLOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2411728
CAS No.: 312917-73-0
M. Wt: 384.27
InChI Key: HNPMPWVEGFBTDU-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,5-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Properties

IUPAC Name

ethyl 2-[(3,5-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3S/c1-2-23-17(22)14-12-4-3-5-13(12)24-16(14)20-15(21)9-6-10(18)8-11(19)7-9/h6-8H,2-5H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPMPWVEGFBTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thiophene Ring Formation

The cyclopenta[b]thiophene scaffold is typically synthesized via a modified Gewald reaction, which involves a ketone, cyanoacetate derivative, and elemental sulfur. For this intermediate, cyclopentanone reacts with ethyl cyanoacetate and sulfur in the presence of a base such as morpholine or diethylamine. The reaction proceeds at 80–100°C for 6–12 hours, yielding the aminothiophene carboxylate framework.

Reaction Conditions:

  • Solvent: Ethanol or DMF
  • Temperature: 80–100°C
  • Catalyst: Morpholine (10 mol%)
  • Yield: 60–75%

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane eluent). Key characterization data includes:

Property Value Source
Melting Point 90–94°C
Molecular Weight 211.28 g/mol
HPLC Purity >98%
$$ ^1H $$-NMR (CDCl₃) δ 1.33 (t, 3H), 2.85 (m, 4H),

Final Compound Purification and Analytical Validation

The crude product is purified using preparative HPLC (C18 column, acetonitrile/water gradient) or recrystallization from ethyl acetate/hexane. Critical quality control metrics include:

Analytical Method Data Source
Mass Spectrometry m/z 449.1 [M+H]⁺
$$ ^{13}C $$-NMR δ 165.2 (C=O), 140.1 (Cl-C)
HPLC Retention Time 8.2 min (C18, 70% acetonitrile)

Challenges and Alternative Routes

Competing Side Reactions

  • Over-Acylation: Excess acylating agent may lead to diacylation, necessitating strict stoichiometric control.
  • Ring Oxidation: The thiophene sulfur is susceptible to oxidation; thus, reactions are conducted under inert atmospheres.

Alternative Coupling Strategies

Schotten-Baumann conditions (aqueous NaOH, benzoyl chloride) have been explored but result in lower yields (50–60%) due to hydrolysis of the ester group.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve heat management and reduce reaction times. Key parameters include:

  • Residence Time: 30 minutes
  • Throughput: 1 kg/day
  • Purity: >99.5% (by GC-MS)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,5-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-[(3,5-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(3,5-DICHLOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(3,5-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to the presence of the 3,5-dichlorobenzoyl moiety, which can impart specific biological activities and chemical reactivity. This makes it distinct from other similar compounds that may have different substituents on the benzoyl group .

Biological Activity

Ethyl 2-(3,5-dichlorobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopentathiophene core substituted with a dichlorobenzamide moiety. Its molecular structure can be represented as follows:

C15H14Cl2N2O2S\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound may act through multiple pathways:

  • Histone Deacetylase Inhibition : The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. In vitro assays have shown promising results in inhibiting HDAC activity, suggesting potential applications in cancer therapy .
  • Antiproliferative Effects : Studies on various cancer cell lines have demonstrated that this compound exhibits antiproliferative effects. For instance, it showed significant activity against colon and lung cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Table 1: Biological Activity Summary

Activity TypeAssay MethodResultReference
HDAC InhibitionEnzyme assayIC50 = 3.9 nM for HDAC3
AntiproliferativeMTT assayIC50 < 1 μM in cancer cells
SelectivityCell line comparison>60-fold selectivity over normal cells

Case Studies and Research Findings

  • Histone Deacetylase Inhibition : A study evaluated the selectivity of this compound against various HDAC isoforms. It was found to exhibit dual selectivity against HDAC1 and HDAC3 with an impressive potency that could potentially lead to therapeutic applications in epigenetic regulation .
  • Cancer Cell Line Studies : In a comparative study involving multiple cancer cell lines (including breast and lung cancers), the compound demonstrated significant antiproliferative activity with low cytotoxicity towards normal cells. This selectivity suggests a favorable therapeutic index for potential anticancer applications .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic protein expressions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 2-(3,5-dichlorobenzamido)cyclopenta[b]thiophene-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyanoacetylation of an aminothiophene precursor using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes in the presence of piperidine and acetic acid . Cyclization reactions using acetic anhydride and boron trifluoride diethyl etherate are also effective for similar cyclopenta[b]thiophene derivatives . Key steps include optimizing reaction time (5–6 hours) and purification via recrystallization with alcohols (yields: 72–94%) .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : Use IR spectroscopy to confirm the presence of amide (C=O, ~1650–1700 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups. ¹H/¹³C NMR resolves substituent effects on the cyclopenta[b]thiophene core (e.g., aromatic protons, methylene/methyl groups) . Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. For ambiguous signals, X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous thiophene derivatives .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : While specific safety data for this compound is unavailable, structurally similar thiophene derivatives are classified as laboratory chemicals with potential irritancy. Use PPE (gloves, goggles), work in a fume hood, and adhere to protocols for handling halogenated aromatics (e.g., 3,5-dichlorobenzamido group). Emergency procedures should follow guidelines for organic solvents and amides .

Advanced Research Questions

Q. How can DFT studies predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the compound’s electronic structure, including HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites . For example, the electron-withdrawing 3,5-dichlorobenzamido group increases electrophilicity at the thiophene ring, guiding derivatization strategies . Validate computational results with experimental UV-Vis or cyclic voltammetry data .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism (e.g., keto-enol shifts in the cyclopenta[b]thiophene system) or impurities. Use high-resolution MS to confirm molecular formulas and 2D NMR (COSY, HSQC) to assign overlapping signals . For stereochemical ambiguities, compare experimental data with DFT-simulated spectra .

Q. What strategies optimize the synthesis yield of this compound?

  • Methodological Answer :

  • Catalyst screening : Piperidine/acetic acid enhances Knoevenagel condensation efficiency .
  • Solvent selection : Toluene or THF improves cyclization kinetics .
  • Temperature control : Maintain 80–100°C to accelerate cyclopenta[b]thiophene ring formation while minimizing side reactions .

Q. How does molecular docking elucidate potential biological targets for this compound?

  • Methodological Answer : Perform AutoDock Vina or GOLD simulations to predict binding affinities with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Use the 3,5-dichlorobenzamido group as a pharmacophore for hydrophobic interactions, and validate docking results with in vitro assays (e.g., antioxidant/anti-inflammatory studies) .

Q. What is the role of substituents on the cyclopenta[b]thiophene core in modulating bioactivity?

  • Methodological Answer : The 3,5-dichloro group enhances lipophilicity and membrane permeability, while the ethyl ester improves solubility. Compare with analogs (e.g., nitro or methoxy substituents) via SAR studies. For example, electron-withdrawing groups increase oxidative stability but may reduce hydrogen-bonding capacity .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) and prioritize peer-reviewed methodologies .
  • Contradictions in synthesis protocols (e.g., catalyst choice) reflect substrate-specific reactivity; systematic screening is advised .

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